The synthesis of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide can be achieved through various methods, primarily involving the condensation reactions of substituted pyrroles and pyrazoles. One notable approach includes:
This method allows for the rapid synthesis of various analogues while maintaining structural integrity.
The molecular structure of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide features a pyrrole ring fused with a pyrazole moiety, which contributes to its biological properties. Key structural characteristics include:
The compound exhibits distinct spectral properties, including characteristic infrared absorption bands for N-H stretching (3435–3352 cm) and amide C=O stretching (1625–1686 cm) .
N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide participates in various chemical reactions due to its functional groups:
These reactions can be utilized to modify the compound for enhanced biological activity or specificity .
The mechanism of action of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide is primarily linked to its inhibition of specific protein kinases, notably the extracellular signal-regulated kinase (ERK). This compound has been shown to bind selectively to ERK, disrupting the Ras/Raf/MEK/ERK signaling pathway, which is crucial in various oncogenic processes .
This mechanism underlines its potential as an anti-cancer agent by interfering with cell proliferation signaling pathways.
The physical and chemical properties of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide are summarized as follows:
These properties indicate good solubility in organic solvents, which is advantageous for biological assays.
N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide has several scientific applications:
Pyrazolylpyrrole scaffolds emerged as privileged structures in medicinal chemistry due to their versatile hydrogen-bonding capabilities, aromatic stacking potential, and metabolic stability. The pyrazole ring, a bioisostere for imidazole and phenyl moieties, enables targeted interactions with kinase ATP-binding sites while modulating electronic properties. Early research identified phenylpyrazole derivatives as promising pharmacophores for oncology targets due to their planar conformation and capacity for π-π stacking interactions with protein hydrophobic pockets. These compounds belong to the class of phenylpyrazoles—characterized by a pyrazole core bound to a phenyl group—which demonstrated favorable cellular permeability and kinase affinity profiles [1] [5].
The integration of a pyrrole carboxamide moiety significantly expanded the scaffold's drug design potential. The pyrrole ring's electron-rich nature facilitated interactions with catalytic lysine residues in kinases, while the carboxamide group provided critical hydrogen-bonding anchors. Specifically, N,N-dimethyl carboxamide derivatives demonstrated enhanced cell membrane permeability due to the tertiary amine's reduced hydrogen-bond donor count and balanced lipophilicity. This design strategy proved pivotal in optimizing lead compounds for intracellular targets like the ERK pathway kinases [1] [6]. Medicinal chemistry efforts in the early 2000s systematically explored substitutions at the 3- and 4-positions of the pyrazole ring, revealing that 4-phenyl substitution conferred optimal kinase selectivity by occupying hydrophobic regions adjacent to the ATP-binding cleft. These structure-activity relationship (SAR) studies laid the foundation for developing N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide as a targeted ERK inhibitor [2] [5].
Table 1: Chemical Identifiers of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide
Property | Identifier |
---|---|
Systematic Name | N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide |
CAS Registry Number | 321553-20-2 |
Molecular Formula | C₁₆H₁₆N₄O |
SMILES | CN(C)C(=O)C1=CC(=CN1)C2=NNC=C2C3=CC=CC=C3 |
InChIKey | OPBUUQBZKJSWTN-UHFFFAOYSA-N |
DrugBank ID | DB06877 |
ChemSpider ID | 17993342 |
Alternate Names | Pyrrole Carboxamide Analog 1; 19A |
The rational design of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide centered on disrupting the Ras/Raf/MEK/ERK signaling cascade—a pathway hyperactivated in numerous cancers. ERK2 (MAPK1), a serine/threonine kinase, was prioritized as a direct target due to its role as a convergence point for oncogenic signals and its "druggable" active site. Computational modeling revealed that the pyrazolylpyrrole core could occupy the adenine-binding pocket of ERK2 through complementary shape matching, with the phenylpyrazole extension accessing a hydrophobic region adjacent to the phosphate-binding loop [1] [2].
X-ray crystallography (PDB ID: 2OJG) at 2.00 Å resolution demonstrated a unique "flipped" binding mode where the pyrazolylpyrrole scaffold engages ERK2. Specifically:
This binding conformation effectively stabilized the kinase in an inactive state while avoiding steric clashes with the conserved glycine-rich loop. Selectivity over cyclin-dependent kinases (CDKs) and JNK kinases was engineered by exploiting subtle differences in hydrophobic pocket dimensions. ERK2's smaller gatekeeper residue (Gln105) versus CDK2's bulky Phe80 allowed unhindered access for the phenylpyrazole moiety—a key selectivity determinant validated through kinome-wide screening. The compound exhibited a measured Kᵢ of 2.3 μM against ERK2 in biochemical assays, positioning it as a promising lead for further optimization [2].
The structural evolution of pyrazolylpyrrole ERK inhibitors commenced with promiscuous kinase hinge-binding scaffolds possessing minimal selectivity. Initial leads featured unsubstituted pyrrole carboxamides with suboptimal cellular potency (IC₅₀ >10 μM). Introduction of the 4-phenylpyrazole moiety represented the first critical optimization step, improving ERK2 binding affinity by 15-fold through enhanced hydrophobic complementarity. Subsequent N,N-dimethylation of the carboxamide group addressed metabolic instability while maintaining a molecular weight <350 Da—adhering to "fragment-like" design principles for kinase inhibitors [2].
Table 2: Structural Evolution and Binding Affinities of Key Analogues
Structural Feature | ERK2 Kᵢ (μM) | Cellular IC₅₀ (μM) | Key Advancement |
---|---|---|---|
Unsubstituted pyrrole | 34.5 | >50 | Baseline scaffold with weak hinge binding |
3-Pyrazolylpyrrole | 12.1 | 18.3 | Improved hinge interaction |
4-Phenylpyrazolyl derivative | 2.3 | 5.7 | Hydrophobic pocket occupation (PDB 2OJG) |
N,N-Dimethyl carboxamide | 1.8 | 2.9 | Enhanced permeability & metabolic stability |
5-Cyano pyrazole variant | 0.9 | 1.1 | Additional H-bond with Lys52 |
Systematic exploration of heterocycle substitutions revealed stringent spatial constraints within the ERK2 binding pocket. Derivatives with ortho-substituted phenyl groups exhibited 4-fold reduced affinity due to steric hindrance with Ile31, while meta-substitutions maintained binding through preserved π-stacking interactions. The critical role of the pyrazole NH was confirmed through methylation experiments—N-methylation abolished activity by disrupting a key water-mediated hydrogen bond network. Molecular modeling further guided the design of 5-cyano substituted pyrazoles, which formed an additional hydrogen bond with Lys52, improving potency to submicromolar levels (Kᵢ = 0.9 μM) [2].
The N,N-dimethyl carboxamide derivative represented the optimal balance of potency, selectivity, and physicochemical properties within this series. Compared to earlier analogues, it exhibited:
This compound established the foundational pharmacophore for subsequent clinical candidates, demonstrating that strategic incorporation of hydrophobic extensions and polarity-modulating substituents could achieve target-specific ERK inhibition within the challenging landscape of kinase drug discovery.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1